Dihydromollugin
Overview
Description
Dihydromollugin is a naphthol ester found in the plant Rubia cordifolia. It is known for its potential biological activities, including anti-tumor and antiviral properties
Preparation Methods
Dihydromollugin can be synthesized through several methods. One notable method involves the asymmetric epoxidation of chromenes mediated by iminium salts . This process can yield high enantiomeric excesses under non-aqueous conditions. Another method involves the catalytic hydrogenation of mollugin, followed by dihydroxylation to produce cis- and trans-3,4-dihydroxy-3,4-dihydromollugin
Chemical Reactions Analysis
Dihydromollugin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydroxy derivatives.
Reduction: Catalytic hydrogenation of mollugin can produce this compound.
Substitution: The compound can undergo substitution reactions, although specific examples are less documented.
Common reagents used in these reactions include osmium tetroxide for dihydroxylation and hydrogen gas with a suitable catalyst for hydrogenation. The major products formed from these reactions are the dihydroxy derivatives of this compound.
Scientific Research Applications
Dihydromollugin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various biologically active molecules.
Biology: This compound has been studied for its potential anti-tumor and antiviral activities.
Industry: While industrial applications are less documented, its potential use in pharmaceuticals suggests possible industrial-scale production in the future.
Mechanism of Action
The mechanism of action of dihydromollugin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of specific enzymes and receptors involved in cellular processes. For example, its anti-tumor activity may be related to the inhibition of certain enzymes involved in cell proliferation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Dihydromollugin can be compared with other similar compounds, such as mollugin and its analogues. Mollugin itself is a precursor to this compound and shares similar biological activities . Other analogues include cis- and trans-3,4-dihydroxy-3,4-dihydromollugin, which are produced through dihydroxylation reactions . The uniqueness of this compound lies in its specific structural features and the resulting pharmacological effects, which may differ from those of its analogues.
Conclusion
This compound is a compound of significant interest due to its diverse biological activities and potential applications in various fields of scientific research
Properties
IUPAC Name |
methyl 6-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-17(2)9-8-12-13(16(19)20-3)14(18)10-6-4-5-7-11(10)15(12)21-17/h4-7,18H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPYYGWMASCNAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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